(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzamide group, a phenoxyphenyl moiety, and a pyridinylmethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions.
Synthesis of the pyridinylmethylamino intermediate: This involves the reaction of pyridine with an appropriate alkylating agent.
Coupling reactions: The intermediates are then coupled using reagents such as coupling agents or catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide: Lacks the (Z)-configuration.
N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide: Lacks the chloro group.
(Z)-4-chloro-N-(3-oxo-1-(3-phenoxyphenyl)-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide analogs: Variations in the phenoxyphenyl or pyridinylmethylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[(Z)-3-oxo-1-(3-phenoxyphenyl)-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O3/c29-23-11-9-22(10-12-23)27(33)32-26(28(34)31-19-20-13-15-30-16-14-20)18-21-5-4-8-25(17-21)35-24-6-2-1-3-7-24/h1-18H,19H2,(H,31,34)(H,32,33)/b26-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPXIOMEODOFE-ITYLOYPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)NCC3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C(=O)NCC3=CC=NC=C3)\NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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